Dichloroisothiocyanatophosphine
Description
Dichloroisothiocyanatophosphine (Cl₂P-NCS) is a phosphorus-based compound characterized by two chlorine atoms and an isothiocyanate (-NCS) group bonded to a central phosphorus atom. The molecule’s reactivity stems from the electrophilic phosphorus center and the thiocyanate group, which is known for its versatility in nucleophilic substitution and cycloaddition reactions. Such compounds are typically employed in organic synthesis, polymer chemistry, and as intermediates for agrochemical or pharmaceutical agents .
Properties
IUPAC Name |
dichlorophosphorylimino(sulfanylidene)methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2NOPS/c2-6(3,5)4-1-7 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOCEDPFOZQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NP(=O)(Cl)Cl)=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2NOPS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171799 | |
| Record name | Dichloroisothiocyanatophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858-38-4 | |
| Record name | Dichloroisothiocyanatophosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloroisothiocyanatophosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001858384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloroisothiocyanatophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroisothiocyanatophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Dichloroisothiocyanatophosphine, we analyze its structural and functional analogs, focusing on molecular properties, reactivity, and applications.
Molecular Structure and Key Properties
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | Not available | Cl₂PNCS | ~163.88* | Cl⁻, NCS⁻ | High electrophilicity, thiocyanate reactivity |
| Dichlorofluorophosphine | 15597-63-4 | Cl₂FP | 120.88 | Cl⁻, F⁻ | Volatile, reactive with nucleophiles |
| Ethylphosphonic dichloride | 1066-50-8 | C₂H₅Cl₂OP | 162.94 | Cl⁻, ethyl group | Hydrolyzes readily, used as a phosphorylating agent |
| Diethyl phosphorochlorothioate | 2524-04-1† | C₄H₁₀ClO₂PS | 188.61 | Cl⁻, ethoxy (-OCH₂CH₃), thioate | Moderate reactivity, sulfur-based stability |
| Methylphosphonic dichloride | 676-97-1 | CH₃Cl₂OP | 132.91 | Cl⁻, methyl group | High reactivity in nerve agent synthesis |
*Calculated based on atomic weights: P (30.97), Cl (35.45 × 2), N (14.01), C (12.01), S (32.07).
†Inferred from ’s analogs.
Reactivity Profiles
- This compound : The isothiocyanate group (-NCS) enhances its utility in click chemistry (e.g., thiocyanate-alkyne cycloadditions). The chlorine atoms facilitate nucleophilic displacement, enabling phosphorus-centered functionalization .
- Dichlorofluorophosphine (Cl₂FP) : Fluorine’s electronegativity increases the electrophilicity of phosphorus, but its smaller atomic size compared to -NCS reduces steric hindrance, favoring rapid hydrolysis or alcoholysis .
- Ethylphosphonic dichloride : The ethyl group stabilizes the molecule marginally, but its chlorine atoms remain highly reactive toward water, generating phosphonic acids .
- Diethyl phosphorochlorothioate : Ethoxy groups reduce electrophilicity compared to dichloro analogs, while the thioate group (S=O) confers stability against oxidation .
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